Fructose, 1-amino-1-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fructose, 1-amino-1-deoxy-: isoglucosamine , is a derivative of fructose where one hydroxyl group is replaced by an amino group. This compound was first synthesized by Nobel laureate Hermann Emil Fischer in 1886 . It is a key intermediate in the Maillard reaction, which is responsible for the formation of specific aromas, tastes, and colors in thermally processed or dehydrated foods .
准备方法
Synthetic Routes and Reaction Conditions:
Non-Enzymatic Method: Fructose, 1-amino-1-deoxy- can be synthesized through the Maillard reaction, which involves the reaction between a reducing sugar (fructose) and an amino group (amino acids, peptides, or proteins).
Enzymatic Method: Enzymatic synthesis involves the use of specific enzymes to catalyze the formation of fructosamines from fructose and amino compounds.
Industrial Production Methods: Industrial production of fructose, 1-amino-1-deoxy- often involves the Maillard reaction under controlled conditions to ensure the desired product yield and purity. The reaction is typically carried out in aqueous medium with a stepwise increase in temperature to optimize the formation of the desired compound .
化学反应分析
Types of Reactions:
Oxidation: Fructose, 1-amino-1-deoxy- can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert fructose, 1-amino-1-deoxy- into its reduced forms.
Substitution: The amino group in fructose, 1-amino-1-deoxy- can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation of fructose, 1-amino-1-deoxy- can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction Products: Reduction can yield amino alcohols and other reduced forms.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Fructose, 1-amino-1-deoxy- is used as an intermediate in the synthesis of various chemical compounds. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, fructose, 1-amino-1-deoxy- is studied for its role in glycation reactions and its impact on protein function. It is also used in the study of the Maillard reaction in biological systems .
Medicine: Fructose, 1-amino-1-deoxy- is used in medical research to study its potential therapeutic applications. It is investigated for its role in diabetes management and its impact on blood glucose levels .
Industry: In the food industry, fructose, 1-amino-1-deoxy- is used to enhance the flavor and aroma of processed foods through the Maillard reaction. It is also used in the production of flavoring agents .
作用机制
Fructose, 1-amino-1-deoxy- exerts its effects primarily through the Maillard reaction. The compound reacts with amino groups in proteins, leading to the formation of advanced glycation end-products (AGEs). These AGEs can affect protein function and contribute to various physiological processes . The molecular targets and pathways involved in these reactions include the formation of Schiff bases and Amadori products, which undergo further rearrangements and reactions to form AGEs .
相似化合物的比较
Glucosamine: Similar to fructose, 1-amino-1-deoxy-, glucosamine is an amino sugar derived from glucose.
Galactosamine: An amino sugar derived from galactose, similar in structure to fructose, 1-amino-1-deoxy-.
Mannosamine: An amino sugar derived from mannose, also structurally similar to fructose, 1-amino-1-deoxy-.
Uniqueness: Fructose, 1-amino-1-deoxy- is unique due to its specific role in the Maillard reaction and its impact on the flavor and aroma of foods. Its ability to form AGEs and its involvement in glycation reactions distinguish it from other amino sugars .
属性
CAS 编号 |
27968-74-7 |
---|---|
分子式 |
C6H13NO5 |
分子量 |
179.17 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-amino-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H13NO5/c7-6(2-8)5(11)4(10)3(9)1-12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6-/m1/s1 |
InChI 键 |
XDWORWLCRZRAPV-ARQDHWQXSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)N)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)(CO)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。